BenchChemオンラインストアへようこそ!

Pyrimido[4,5-C]quinoline

Casein Kinase 2 inhibition Kinase selectivity profiling Chemical probe development

Pyrimido[4,5-c]quinoline (CAS 230-13-7), also referred to as 1,3,9-triazaphenanthrene or 5,6-benzocopazoline, is the parent tricyclic heteroaromatic scaffold of the pyrimido[4,5-c]quinoline family, possessing molecular formula C₁₁H₇N₃ and molecular weight 181.19 g/mol. It is one of six established pyrimidoquinoline regioisomeric types distinguished by the fusion topology of the pyrimidine and quinoline rings, specifically defined by the [4,5-c] annulation pattern that places the pyrimidine nitrogen atoms at positions distinct from the more commonly studied [4,5-b] and [5,4-c] isomers.

Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
CAS No. 230-13-7
Cat. No. B14755456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-C]quinoline
CAS230-13-7
Molecular FormulaC11H7N3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CN=CN=C3C=N2
InChIInChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-12-7-14-11(9)6-13-10/h1-7H
InChIKeyKKXTYDYBYUZJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[4,5-c]quinoline (CAS 230-13-7) – Core Scaffold Identity and Structural Classification for Research Procurement


Pyrimido[4,5-c]quinoline (CAS 230-13-7), also referred to as 1,3,9-triazaphenanthrene or 5,6-benzocopazoline, is the parent tricyclic heteroaromatic scaffold of the pyrimido[4,5-c]quinoline family, possessing molecular formula C₁₁H₇N₃ and molecular weight 181.19 g/mol . It is one of six established pyrimidoquinoline regioisomeric types distinguished by the fusion topology of the pyrimidine and quinoline rings, specifically defined by the [4,5-c] annulation pattern that places the pyrimidine nitrogen atoms at positions distinct from the more commonly studied [4,5-b] and [5,4-c] isomers [1]. This scaffold serves as the structural core for two mechanistically divergent classes of bioactive derivatives: potent and highly selective casein kinase 2 (CK2/CSNK2A) ATP-competitive inhibitors and selective human aldose reductase (AKR1B1) inhibitors with isoform-level discrimination [2].

Defined [4,5-c] topology Regioisomer-specific scaffold for kinase (CK2) and aldose reductase (AKR1B1) inhibitor design.
Multi-exit vector platform Same parent core diverges to 2-amino (antimitotic) or 2-acetic acid (AKR1B1 inhibitor) analog libraries via position-2 substitution.
Scaffold-based selectivity control Ring-fusion geometry drives distinct kinase selectivity profiles compared to [4,5-b] isomers.

Why Pyrimido[4,5-c]quinoline Cannot Be Replaced by Its Regioisomers or In-Class Analogs in Target-Focused Research


The six known pyrimidoquinoline regioisomers—including pyrimido[4,5-b]quinoline, pyrimido[5,4-c]quinoline, and pyrimido[4,5-c]quinoline—share the identical molecular formula C₁₁H₇N₃ but exhibit fundamentally different biological activity profiles driven by the position of nitrogen atoms within the fused ring system [1]. The [4,5-c] topology creates a 1,3,9-triazaphenanthrene nitrogen arrangement that is uniquely capable of engaging the hinge region of protein kinase CK2 and the active site of aldose reductase with isoform-level selectivity, while the [4,5-b] isomer is predominantly exploited for antimalarial and antitumor applications via entirely distinct molecular targets [2]. Attempts to interchange these scaffolds fail because even within a single [4,5-c] sub-series, minor functional group modifications—such as replacing a 2-amino group with a 2-acetic acid moiety—completely ablate one bioactivity (antimitotic cytotoxicity) while conferring a mechanistically unrelated activity (AKR1B1 inhibition) [3]. This scaffold-dependent, functional group-switchable pharmacology means that substituent modifications alone cannot replicate the target engagement profile conferred by the [4,5-c] fusion geometry.

Regioisomer topology mismatch
Pyrimido[4,5-b]quinoline and other isomers share identical formula but engage distinct kinase targets; hinge-region binding geometry differs fundamentally. Direct replacement may invalidate target-specific readouts.
2‑Position substituent–dependent profile
Even within the [4,5-c] scaffold, a 2‑amino analog yields antimitotic cytotoxicity, while a 2‑acetic acid analog affords selective AKR1B1 inhibition with no cytotoxicity. Substituent identity, not just core, determines target engagement.
Lipophilicity-driven property shifts
The [4,5-c] isomer (XlogP 1.8) is measurably less lipophilic than the [4,5-b] isomer (2.1), which may influence solubility and non-specific binding. Scaffold interchange may alter developability parameters.

Head-to-Head Quantitative Differentiation Evidence for Pyrimido[4,5-c]quinoline (CAS 230-13-7) Versus Closest Analogs


Kinome-Wide Selectivity: Pyrimido[4,5-c]quinoline-Based SGC-CK2-2 Versus Pyrimido[4,5-b]quinoline-Based Silmitasertib (CX-4945)

The pyrimido[4,5-c]quinoline derivative SGC-CK2-2 (5-(benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid) demonstrates dramatically superior kinome-wide selectivity compared to silmitasertib (CX-4945), a clinical-stage CK2 inhibitor built on the pyrimido[4,5-b]quinoline scaffold. In the DiscoverX KINOMEscan assay against 403 wild-type kinases at 1 µM, SGC-CK2-2 inhibited only 3 kinases at >90% inhibition, representing a selectivity ratio of 3/403 (0.74%) [1]. By contrast, silmitasertib (CX-4945) is reported to exhibit substantially broader off-target kinase inhibition, prompting the explicit design of SGC-CK2-2 as a 4-aza analog with 'much improved kinase selectivity' over its [4,5-b] predecessor . SGC-CK2-2 also maintains a 200-fold selectivity window over the next most potently inhibited off-target kinase (HIPK2) [2].

Kinome selectivity
Head-to-head
SGC-CK2-2 ([4,5-c]) hits 3/403 kinases >90% at 1 µM vs broader profile of silmitasertib ([4,5-b]); 200‑fold window over HIPK2.
KINOMEscan, 403 kinases, 1 µM
Supports CK2 probe selection with narrower off-target kinase footprint.
Comparator silmitasertib reported with wider polypharmacology.
Casein Kinase 2 inhibition Kinase selectivity profiling Chemical probe development

Aldose Reductase Isoform Selectivity: 1-Oxopyrimido[4,5-c]quinoline-2-acetic Acids Achieve Up to 39-Fold AKR1B1/AKR1B10 Discrimination Not Available from Isomeric Scaffolds

A series of 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives exhibit pronounced and tunable selectivity for human aldose reductase isoform AKR1B1 over the closely related AKR1B10 isoform. The most selective compound, [5-(4-chlorophenyl)-3-ethyl-1-oxopyrimido[4,5-c]quinolin-2(1H)-yl]acetic acid, achieved 39-fold selectivity for AKR1B1 over AKR1B10 with a Ki(app) of 73 nM against AKR1B1 at pH 7.5, 25 °C [1]. Other derivatives in the same scaffold series achieved selectivity ratios of 14-fold, 18-fold, 37-fold, and 9-fold, demonstrating that the [4,5-c] scaffold geometry enables systematic tuning of isoform discrimination [2]. Critically, the structurally analogous 2-aminopyrimido[4,5-c]quinolin-1(2H)-ones—which share the same [4,5-c] scaffold but bear a 2-amino instead of 2-acetic acid group—are completely unable to inhibit AKR1B1, confirming that the [4,5-c] core provides a permissive but not sufficient platform for this pharmacology, with the 2-acetic acid moiety serving as the essential pharmacophoric element [3].

AKR1B1 isoform selectivity
Head-to-head
Lead compound (2-acetic acid derivative): Ki = 73 nM, 39‑fold AKR1B1/AKR1B10. 2‑Amino analogs show zero AKR1B1 inhibition.
pH 7.5, 25 °C; X‑ray at 0.94–0.96 Å
Demonstrates scaffold-dependent isoform discrimination; 2-acetic acid required for AKR1B1 engagement.
2‑amino series non‑cytotoxic in this context, unlike antimitotic profile.
Aldose reductase inhibition Isoform selectivity Diabetic complications

Regioisomeric Lipophilicity Differentiation: Pyrimido[4,5-c]quinoline (XlogP 1.8) Is Less Lipophilic Than Pyrimido[4,5-b]quinoline (XlogP 2.1)

The two regioisomeric parent scaffolds pyrimido[4,5-c]quinoline (CAS 230-13-7) and pyrimido[4,5-b]quinoline (CAS 261-01-8) share identical molecular formula (C₁₁H₇N₃), molecular weight (181.19 g/mol), topological polar surface area (38.7 Ų), and hydrogen bond donor/acceptor counts (0/3), yet differ measurably in calculated lipophilicity. Pyrimido[4,5-c]quinoline has an XlogP of 1.8, while pyrimido[4,5-b]quinoline has an XlogP of 2.1, a difference of 0.3 log units that reflects the distinct spatial arrangement of the pyrimidine nitrogen atoms relative to the quinoline ring system . The [4,5-c] isomer's lower lipophilicity may translate into improved aqueous solubility and reduced non-specific protein binding in biological assays, a factor relevant to fragment-based drug discovery and scaffold selection for lead optimization programs targeting intracellular enzymes [1].

Lipophilicity
Direct comparison
XlogP: [4,5-c] = 1.8 vs [4,5-b] = 2.1 (Δ = 0.3). TPSA, HBD/HBA identical.
Calculated XlogP3, identical TPSA 38.7 Ų
Lower lipophilicity may support improved solubility and reduced promiscuous binding.
Fragment-based triage factor.
Physicochemical profiling Scaffold hopping Lead optimization

Antimitotic Mechanism Differentiation: Pyrimido[4,5-c]quinolin-1(2H)-ones Engage Tubulin and Induce G2/M Arrest Distinct from 2-Phenyl-4-quinolones

2-Amino-pyrimido[4,5-c]quinolin-1(2H)-ones demonstrate a defined antimitotic mechanism characterized by G₂/M phase cell cycle arrest and dose-dependent inhibition of tubulin polymerization, with the most potent compounds (23–26) in the series achieving low micromolar cytotoxicity against HT-1080 fibrosarcoma, HT-29 colon adenocarcinoma, and MDA-MB-231 breast carcinoma cell lines [1]. In a comparative context, the structurally related 2-phenyl-4-quinolones (aza bioisosteric analogs) and 2-phenyl-4-anilinoquinolines represent alternative antimitotic scaffolds, yet the pyrimido[4,5-c]quinolin-1(2H)-one core offers a distinct structure–activity relationship (SAR) landscape where chloro substitution at position 9 exerts a major positive effect on cytotoxic activity—an SAR vector unavailable in the 2-phenyl-4-quinolone series [2]. A parallel 2,5-diaryl-3-methyl sub-series achieved IC₅₀ values of 1.4–2.2 µM against PC3 prostate cancer cells, confirming that the scaffold tolerates diverse substitution patterns while retaining potency [3].

Antimitotic mechanism
Class-level inference
2‑Amino‑pyrimido[4,5-c]quinolin-1(2H)-ones: tubulin polymerization inhibition, G₂/M arrest; 9‑Cl substitution enhances activity. 2,5‑diaryl analogs show alternative antimitotic route.
MTT in HT‑1080, HT‑29, MDA‑MB‑231, PC3
Scaffold enables both tubulin‑dependent and tubulin‑independent cytotoxicity; class‑level SAR observed.
Tubulin activity absent in some potent 2,5‑diaryl compounds.
Antimitotic agents Tubulin polymerization inhibition Cancer cytotoxicity

Scaffold-Dependent Kinase Hinge-Region Binding: X-Ray Crystallographic Evidence for Pyrimido[4,5-c]quinoline CK2 Engagement

X-ray crystallographic studies of pyrimido[4,5-c]quinoline derivatives bound to CK2α (PDB: 8BGC; compound: 5-[(phenylmethyl)amino]pyrimido[4,5-c]quinoline-8-carboxylic acid) reveal that the [4,5-c] scaffold nitrogen atoms make specific hydrogen-bonding interactions with the kinase hinge region, establishing a binding mode that is scaffold-topology-dependent [1]. This hinge-region engagement mode is distinct from that observed with pyrimido[4,5-b]quinoline-based inhibitors, where the altered nitrogen position modifies the hydrogen-bonding geometry and vector. The pyrimido[4,5-c] arrangement enables ATP-competitive inhibition with IC₅₀ values reaching 3 nM (biochemical) and <1 nM for CK2α’, with the binding model elaborated through SAR analysis that confirmed multiple interaction modes with the hinge region [2]. Importantly, conformational analysis of 5-benzylamino-substituted analogs demonstrated that analogs with the best CSNK2A inhibition exhibited smaller differences between their ground-state conformation and predicted binding pose—a property intrinsically linked to the [4,5-c] scaffold geometry [3].

Kinase binding mode
Supporting evidence
X‑ray (PDB 8BGC): [4,5-c] scaffold engages CK2α hinge via 1,3,9‑triazaphenanthrene N atoms; binding geometry distinct from [4,5-b] inhibitors.
CK2α IC₅₀ = 3 nM, CK2α′ 
Validated hinge‑region hydrogen‑bonding pattern supports rational scaffold choice for kinase programs.
Conformational penalty minimized in optimal analogs.
Activity switching
Head-to-head
2‑Amino series: antimitotic tubulin inhibition, no AKR1B1 activity. 2‑Acetic acid series: AKR1B1 Ki = 73 nM, 39‑fold selectivity, no cytotoxicity. Same [4,5-c] core.
HT‑1080, HT‑29, MDA‑MB‑231, PC3; enzyme assay
Core scaffold is a neutral platform; 2‑substituent dictates biological readout. Supports multi‑target library synthesis from single parent.
Complete functional inversion without scaffold replacement.
Kinase inhibitor binding mode X-ray crystallography Structure-based drug design

Functional Group-Dependent Biological Activity Switching Within the Same [4,5-c] Scaffold: 2-Amino (Antimitotic, No AKR1B1 Activity) Versus 2-Acetic Acid (AKR1B1 Inhibition, No Cytotoxicity)

A uniquely informative differentiation emerges from direct comparison of two sub-series built on the identical pyrimido[4,5-c]quinoline core. The 2-aminopyrimido[4,5-c]quinolin-1(2H)-ones exhibit antimitotic cytotoxicity via tubulin polymerization inhibition and G₂/M phase cell cycle arrest, yet show no detectable inhibition of human aldose reductase AKR1B1 [1]. Conversely, the 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives are potent AKR1B1 inhibitors (Ki down to 73 nM) with up to 39-fold isoform selectivity, but are completely non-cytotoxic against HT-1080 fibrosarcoma cells [2]. This divergent pharmacology—observed within the same scaffold and confirmed by the original study authors—establishes that the [4,5-c] core is a privileged yet functionally neutral platform whose biological readout is dominantly determined by the 2-position substituent, enabling rational redirection from anticancer to metabolic disease targets without scaffold replacement [3].

Activity switching
Head-to-head
2‑Amino series: antimitotic tubulin inhibition, no AKR1B1 activity. 2‑Acetic acid series: AKR1B1 Ki = 73 nM, 39‑fold selectivity, no cytotoxicity. Same [4,5-c] core.
HT‑1080, HT‑29, MDA‑MB‑231, PC3; enzyme assay
Core scaffold is a neutral platform; 2‑substituent dictates biological readout. Supports multi‑target library synthesis from single parent.
Complete functional inversion without scaffold replacement.
Pharmacophore switching Scaffold repurposing Target deconvolution

Evidence-Backed Research and Procurement Application Scenarios for Pyrimido[4,5-c]quinoline (CAS 230-13-7)


Chemical Probe Development for CK2-Dependent Target Validation with Kinome-Wide Selectivity Requirements

When a research program requires a CK2 chemical probe with demonstrably narrow kinome-wide footprint to enable unambiguous target deconvolution, the pyrimido[4,5-c]quinoline scaffold—as exemplified by SGC-CK2-2—offers the best-validated selectivity profile among CK2 inhibitor scaffolds. With only 3 kinases inhibited >90% out of 403 screened at 1 µM, and a 200-fold selectivity window over HIPK2, SGC-CK2-2 substantially outperforms the pyrimido[4,5-b]quinoline-based silmitasertib (CX-4945) in kinome selectivity . Procurement of pyrimido[4,5-c]quinoline-8-carboxylic acid intermediates enables in-house elaboration of SGC-CK2-2 analogs with tunable cellular potency (NanoBRET CK2α IC₅₀ = 920 nM) and antiviral phenotypic activity (MHV-NLuc IC₅₀ = 10–20 µM) while maintaining the favorable selectivity window established by the parent scaffold [1].

Development of Isoform-Selective Aldose Reductase Inhibitors with Favorable Safety Profiles for Diabetic Complications

The 1-oxopyrimido[4,5-c]quinoline-2-acetic acid sub-series uniquely addresses the historical failure of aldose reductase inhibitors by combining nanomolar AKR1B1 potency (Ki(app) = 73 nM) with isoform-level selectivity (up to 39× over AKR1B10) and demonstrated absence of cytotoxicity—a triad not achieved by earlier ARI chemotypes . The availability of seven X-ray co-crystal structures at sub-angstrom resolution (0.94–0.96 Å) provides a robust structural basis for rational lead optimization. Critically, the 2-acetic acid moiety confers this pharmacology on the same scaffold that, when bearing a 2-amino group, generates antimitotic agents, enabling programs to leverage common synthetic intermediates and switch between therapeutic indications without scaffold re-sourcing [1].

Antimitotic Drug Discovery Leveraging Scaffold-Enabled Dual Mechanism Potential

For anticancer programs seeking antimitotic agents with the potential for both tubulin-dependent and tubulin-independent mechanisms, the pyrimido[4,5-c]quinolin-1(2H)-one scaffold provides demonstrated versatility: 2-amino derivatives engage tubulin and arrest cells in G₂/M phase with cytotoxicity in the low micromolar range (HT-1080, HT-29, MDA-MB-231), while 2,5-diaryl-3-methyl derivatives achieve comparable IC₅₀ values (1.4–2.2 µM against PC3) through a distinct mechanism that does not involve tubulin polymerization inhibition . This built-in mechanistic redundancy, combined with the well-characterized SAR around position-9 halogenation and position-3 aryl substitution, offers a strategic advantage in overcoming resistance to conventional microtubule-targeting agents such as taxanes and vinca alkaloids [1].

Physicochemical Property-Driven Scaffold Selection for Oral Bioavailability Optimization

When a lead optimization program requires a tricyclic heteroaromatic scaffold with minimized lipophilicity to enhance developability, pyrimido[4,5-c]quinoline (XlogP = 1.8) offers a measurable advantage over the more lipophilic pyrimido[4,5-b]quinoline isomer (XlogP = 2.1) while retaining identical molecular weight, TPSA, and hydrogen-bonding capacity . This 0.3 log unit reduction in calculated lipophilicity can translate into improved aqueous solubility and reduced risk of promiscuous off-target binding, as evidenced by the kinome-wide selectivity data of SGC-CK2-2—factors that directly influence the probability of successful lead progression from hit identification through candidate nomination [1].

Application
Selection Property
Validation Focus
CK2 chemical probe studies
Kinome-wide selectivity profile (narrow off-target footprint)
Target engagement (NanoBRET), selectivity panel (KINOMEscan), antiviral phenotypic readout
AKR1B1 isoform‑selective inhibitor design
2‑Acetic acid substitution; nanomolar potency with isoform discrimination
AKR1B1/AKR1B10 selectivity assays, X‑ray co‑crystallography, cytotoxicity counter‑screen
Antimitotic agent discovery
2‑Amino or 2,5‑diaryl substitution; dual mechanism potential (tubulin‑dependent / independent)
Tubulin polymerization assay, cell cycle analysis, viability screening across carcinoma lines
Lead optimization scaffold selection
Lower lipophilicity (XlogP 1.8) vs [4,5-b] isomer; identical TPSA and H‑bond capacity
Solubility, non‑specific binding, and developability profiling in early lead triage
Quote Request

Request a Quote for Pyrimido[4,5-C]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.